2-Bromo-4-(difluoromethyl)-3-methylthiophene
Description
2-Bromo-4-(difluoromethyl)-3-methylthiophene is an organobromine compound that features a thiophene ring substituted with bromine, difluoromethyl, and methyl groups
Properties
IUPAC Name |
2-bromo-4-(difluoromethyl)-3-methylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2S/c1-3-4(6(8)9)2-10-5(3)7/h2,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFGNQJIFXECJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(difluoromethyl)-3-methylthiophene typically involves the bromination of 4-(difluoromethyl)-3-methylthiophene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-4-(difluoromethyl)-3-methylthiophene can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the difluoromethyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are employed in coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted thiophenes can be obtained.
Oxidation Products: Sulfoxides and sulfones are typical products of oxidation reactions.
Coupling Products: Complex aromatic compounds are formed through coupling reactions.
Scientific Research Applications
2-Bromo-4-(difluoromethyl)-3-methylthiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique electronic properties.
Pharmaceutical Research: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Agrochemicals: The compound is explored for its potential use in the synthesis of agrochemicals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethyl)-3-methylthiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In pharmaceutical research, its mechanism of action would be related to its interaction with biological targets, which could include enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
- 2-Bromo-4-(difluoromethyl)pyridine
- 2-Bromo-4-chlorobenzaldehyde
- 2-Bromo-4,5-difluorophenol
Comparison: 2-Bromo-4-(difluoromethyl)-3-methylthiophene is unique due to the presence of both bromine and difluoromethyl groups on the thiophene ring, which imparts distinct chemical properties
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